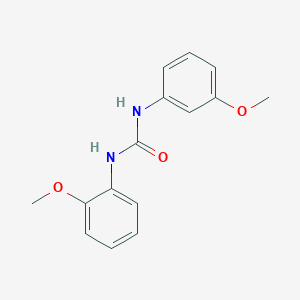
N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)urea
Übersicht
Beschreibung
N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)urea, also known as MMPU, is a chemical compound that has been studied for its potential therapeutic applications. MMPU has been found to have a variety of biochemical and physiological effects, and has been investigated for its potential use in treating various diseases.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)urea is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been found to inhibit the activity of enzymes involved in cell proliferation and survival, such as Akt and mTOR. In diabetes research, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating glucose and lipid metabolism. In neurodegenerative disorder research, this compound has been found to reduce oxidative stress and inflammation by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In diabetes research, this compound has been found to improve insulin sensitivity and glucose uptake. In neurodegenerative disorder research, this compound has been found to reduce oxidative stress and inflammation, and protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)urea in lab experiments is its relatively low toxicity compared to other compounds used in cancer, diabetes, and neurodegenerative disorder research. This compound has also been found to have good solubility in water and organic solvents, which makes it easier to work with in the lab. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other compounds, which can make it difficult to achieve therapeutic effects at lower doses.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)urea. One area of interest is in developing more potent analogs of this compound that can achieve therapeutic effects at lower doses. Another area of interest is in investigating the potential use of this compound in combination with other compounds to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various diseases.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)urea has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In diabetes research, this compound has been investigated for its potential to improve insulin sensitivity and glucose uptake. In neurodegenerative disorder research, this compound has been studied for its ability to protect neurons from oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-3-(3-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-12-7-5-6-11(10-12)16-15(18)17-13-8-3-4-9-14(13)20-2/h3-10H,1-2H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGXYBFSNHFFGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclohexyl-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4423010.png)
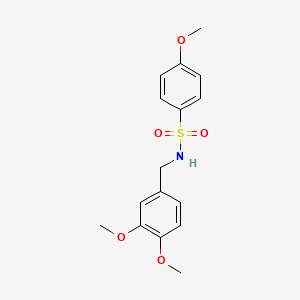
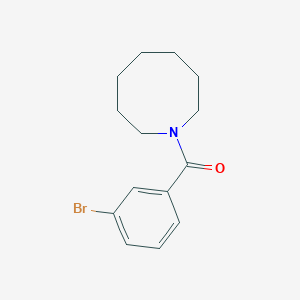
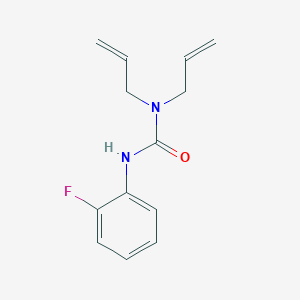
![7-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4423056.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B4423069.png)

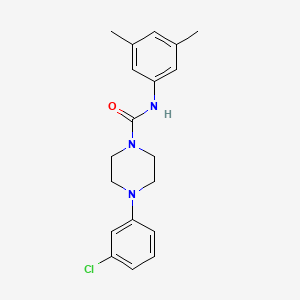
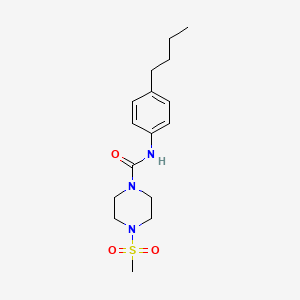
![4-methyl-3-[(4-methylbenzyl)thio]-5-(2-methyl-3-furyl)-4H-1,2,4-triazole](/img/structure/B4423090.png)
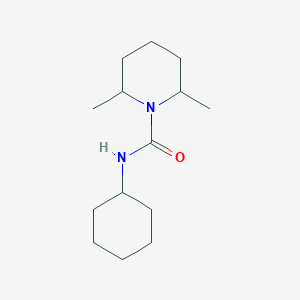
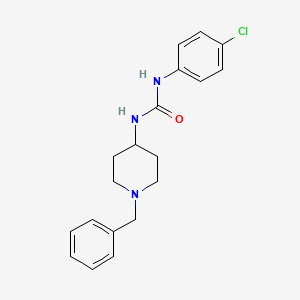
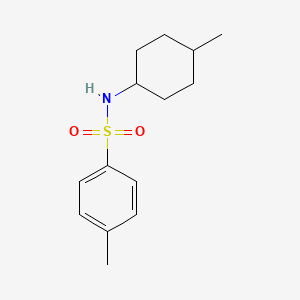
![2-({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4423130.png)